![molecular formula C16H17N3S2 B2654146 N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine CAS No. 1423799-81-8](/img/structure/B2654146.png)
N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine is a complex organic compound with unique structural elements. It incorporates a thiadiazole ring, which is known for its bioactive properties, along with an indane core, often found in pharmacologically active compounds. The propargyl group and methylsulfanyl functionality further add to its chemical intrigue, suggesting potential reactivity and versatility in scientific research.
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 5-(methylsulfanyl)-1,3,4-thiadiazole-2-carbaldehyde from 1,3,4-thiadiazole. This involves reacting 1,3,4-thiadiazole with dimethyl sulfoxide in the presence of an appropriate catalyst to introduce the methylsulfanyl group.
Step 2: Formation of this compound through a condensation reaction. Here, the thiadiazole derivative is reacted with N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate amide bond formation.
Industrial Production Methods: The industrial production would typically involve similar steps but optimized for scale, including continuous flow reactors for high efficiency and yield. Process optimization ensures minimal by-products and efficient purification stages.
Types of Reactions:
Oxidation: The propargyl group can undergo oxidation to form various oxides.
Reduction: The methylsulfanyl group can be reduced to thiol derivatives.
Substitution: Electrophilic aromatic substitution can occur on the indane core.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like KMnO₄ or H₂O₂ in acidic or basic media.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for reducing the sulfur moiety.
Substitution: Friedel-Crafts conditions using AlCl₃ as a catalyst.
Major Products:
Oxidation Products: Oxidized derivatives of the propargyl group.
Reduction Products: Thiol derivatives of the methylsulfanyl group.
Substitution Products: Substituted indane derivatives.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in multiple fields:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: Potential use as a bioactive molecule for enzyme inhibition studies due to its thiadiazole moiety.
Medicine: Investigated for antimicrobial, antifungal, and anticancer properties.
Industry: Application as a precursor in the synthesis of pharmaceuticals or agrochemicals.
Wirkmechanismus
The compound likely exerts its effects through interactions at molecular targets such as enzymes or receptors:
Molecular Targets: Enzymes with active sites that interact with sulfur or nitrogen-containing functional groups.
Pathways Involved: Potential inhibition of metabolic pathways in microorganisms or cancer cells, leading to their decreased viability.
Vergleich Mit ähnlichen Verbindungen
5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine: Shares similar sulfur-containing heterocycle structure.
N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine: Similar indane core and propargyl group, without the thiadiazole functionality.
This unique hybrid of structural motifs provides N-{[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]methyl}-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine with distinctive properties and potential in research and industry.
Eigenschaften
IUPAC Name |
N-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3S2/c1-3-10-19(11-15-17-18-16(20-2)21-15)14-9-8-12-6-4-5-7-13(12)14/h1,4-7,14H,8-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCHQLMBWXVKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)CN(CC#C)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2654064.png)
![N-Ethyl-N-[2-oxo-2-[[1-(oxolan-2-yl)cyclopropyl]amino]ethyl]prop-2-enamide](/img/structure/B2654066.png)
![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B2654068.png)
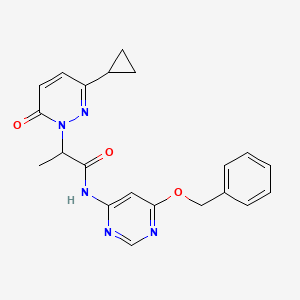
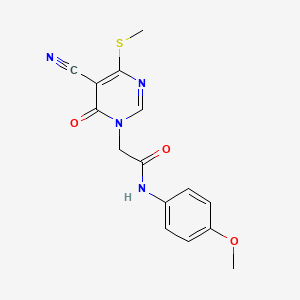
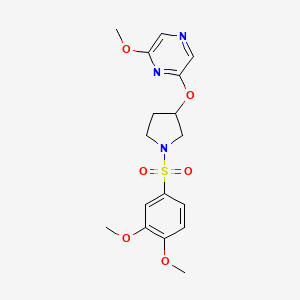
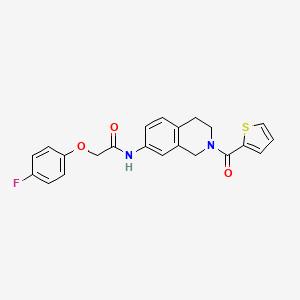
![ethyl 6-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2654077.png)
![4-[(3,5-Dimethoxybenzoyl)amino]benzoic acid](/img/structure/B2654078.png)
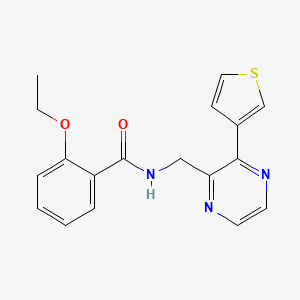
![2-(2,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2654081.png)

![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2654085.png)
![N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2654086.png)
